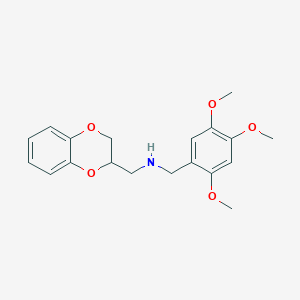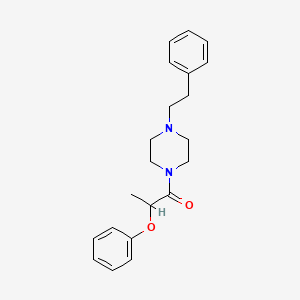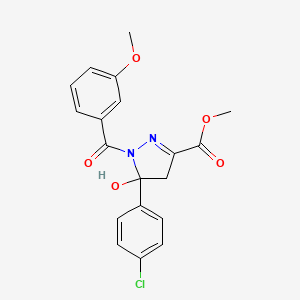
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, who described its effects as being similar to those of LSD. TMA-2 has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine acts on the serotonin system in the brain, binding to 5-HT2A receptors and stimulating the release of serotonin. This results in changes in perception, mood, and cognition, which are responsible for the psychedelic effects of the drug. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the activity of certain brain regions, including the prefrontal cortex and the default mode network, which are involved in mood regulation and self-referential thinking. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, it also has some limitations, including its potential for abuse and the need for specialized equipment and facilities for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, including further studies of its therapeutic potential in the treatment of depression, anxiety, and addiction. Other areas of research could include investigations into the molecular mechanisms underlying its effects on the brain, as well as the development of new analogs with improved therapeutic properties. Additionally, further research could explore the potential risks and benefits of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine use, including its potential for abuse and the long-term effects of its use on brain function and mental health.
Métodos De Síntesis
The synthesis of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies have shown that (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has a similar mechanism of action to other psychedelic drugs, such as LSD and psilocybin, which have been shown to have antidepressant effects. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been studied for its potential use in the treatment of addiction, with some studies suggesting that it may be effective in reducing cravings for drugs such as cocaine and methamphetamine.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-17-9-19(23-3)18(22-2)8-13(17)10-20-11-14-12-24-15-6-4-5-7-16(15)25-14/h4-9,14,20H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBQTQFQILWSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2COC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4,5-trimethoxybenzyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-isopropyl-6-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4985938.png)

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)